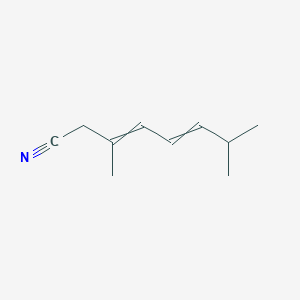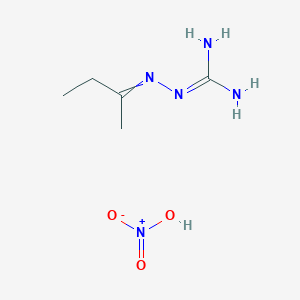
2-(Butan-2-ylideneamino)guanidine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-ylideneamino)guanidine;nitric acid is a compound that combines the guanidine functionality with a nitric acid moiety. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals, playing key roles in biological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 2-(Butan-2-ylideneamino)guanidine, typically involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts . One-pot synthesis methods using N-chlorophthalimide, isocyanides, and amines have also been reported, providing efficient access to diverse guanidines under mild conditions . Industrial production methods often involve the reaction of dicyandiamide with ammonium nitrate to produce guanidine nitrate, which can then be further reacted to form the desired guanidine compound .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-ylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The guanidine functionality can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The compound can undergo substitution reactions, particularly involving the guanidine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
2-(Butan-2-ylideneamino)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Butan-2-ylideneamino)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The nitric acid component may also contribute to the compound’s reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine nitrate: Similar in structure but lacks the butan-2-ylideneamino group.
Nitroguanidine: Contains a nitro group instead of the butan-2-ylideneamino group.
Substituted guanidines: Various derivatives with different substituents on the guanidine nitrogen atoms.
Uniqueness
2-(Butan-2-ylideneamino)guanidine;nitric acid is unique due to the presence of both the butan-2-ylideneamino group and the nitric acid moiety.
Properties
CAS No. |
60798-84-7 |
|---|---|
Molecular Formula |
C5H13N5O3 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(butan-2-ylideneamino)guanidine;nitric acid |
InChI |
InChI=1S/C5H12N4.HNO3/c1-3-4(2)8-9-5(6)7;2-1(3)4/h3H2,1-2H3,(H4,6,7,9);(H,2,3,4) |
InChI Key |
SGJCPMJBWWLZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN=C(N)N)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




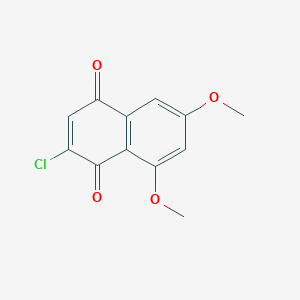
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
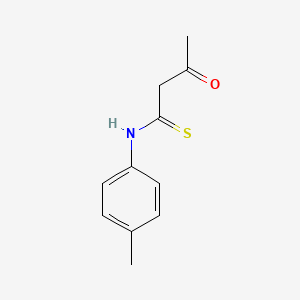
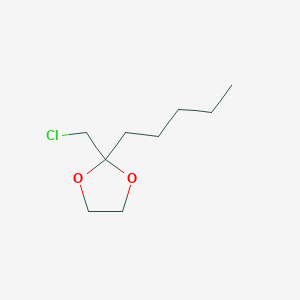
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
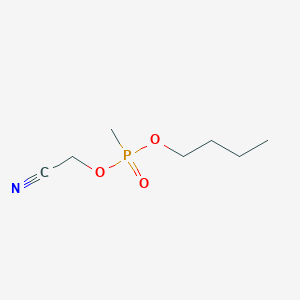
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
